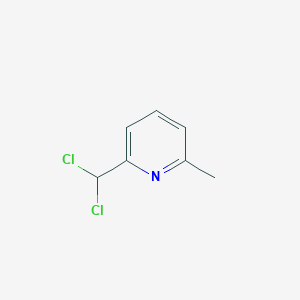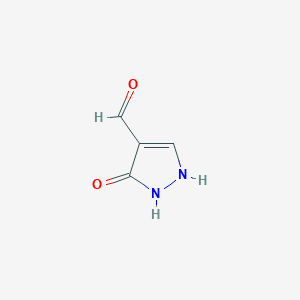
2-(6-chloro-9H-purin-9-yl)acetic acid
Descripción general
Descripción
2-(6-chloro-9H-purin-9-yl)acetic acid is a chemical compound with the molecular formula C7H5ClN4O2 and a molecular weight of 212.59 g/mol . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Mecanismo De Acción
Target of Action
It is known that this compound is a purine derivative , and purines often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 2-(6-chloro-9H-purin-9-yl)acetic acid is currently unknown due to the lack of specific information in the literature . As a purine derivative, it may interact with its targets in a similar manner to other purine compounds, possibly by binding to the active site of enzymes or receptors and influencing their activity. More research is required to elucidate the precise interactions and changes resulting from this compound’s action.
Análisis Bioquímico
Biochemical Properties
2-(6-Chloro-9H-purin-9-yl)acetic acid participates in several biochemical reactions, primarily due to its structural similarity to purine bases. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. The compound’s interactions with enzymes such as adenosine deaminase and xanthine oxidase can influence the biochemical pathways of purine metabolism .
Cellular Effects
The effects of this compound on cellular processes are significant. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of enzymes like xanthine oxidase, reducing the production of uric acid. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products may have different biochemical activities. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate purine metabolism. The compound can influence metabolic flux and alter the levels of metabolites such as inosine, hypoxanthine, and xanthine. These interactions can have downstream effects on nucleotide synthesis and energy metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its localization and accumulation can influence its biochemical activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with DNA or nuclear proteins, influencing gene expression and cellular processes .
Métodos De Preparación
The synthesis of 2-(6-chloro-9H-purin-9-yl)acetic acid typically involves the reaction of 6-chloroguanine with bromoacetic acid under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
2-(6-chloro-9H-purin-9-yl)acetic acid undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-(6-chloro-9H-purin-9-yl)acetic acid has several scientific research applications:
Comparación Con Compuestos Similares
2-(6-chloro-9H-purin-9-yl)acetic acid can be compared with other similar compounds, such as:
2-amino-6-chloro-9H-purine-9-acetic acid: This compound has an amino group instead of a chlorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl (6-chloro-9H-purin-9-yl)acetate: This ester derivative has different solubility and reactivity characteristics compared to the parent acid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties .
Propiedades
IUPAC Name |
2-(6-chloropurin-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O2/c8-6-5-7(10-2-9-6)12(3-11-5)1-4(13)14/h2-3H,1H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNINCNIHGAUYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethylsulfinylimidazo[1,5-a]pyrazine](/img/structure/B3353772.png)









![8-Azabicyclo[3.2.1]octane-8-carboxaldehyde](/img/structure/B3353860.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide](/img/structure/B3353865.png)

![8-Azabicyclo[3.2.1]octan-3-one, 8-acetyl-](/img/structure/B3353876.png)
